2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a cornerstone of organic chemistry and are integral to the development of pharmaceuticals, agrochemicals, and materials science. ijpsr.comopenaccessjournals.comnumberanalytics.com These cyclic molecules, which contain at least one atom other than carbon within their ring structure, are ubiquitous in nature and are found in essential biological molecules like DNA and hemoglobin. ijnrd.org Their unique structural and electronic properties make them indispensable in the design of novel therapeutic agents. nbinno.com Many of the most successful drugs on the market today feature heterocyclic structures, highlighting their crucial role in drug discovery and development. longdom.org The versatility of these compounds also extends to their application in the creation of advanced materials, such as conducting polymers and organic semiconductors. openaccessjournals.com
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a particularly important functional group in medicinal chemistry. researchgate.net It is often employed as a bioisostere for the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while offering improved metabolic stability and pharmacokinetic properties. nbinno.comnumberanalytics.com This is due to its similar acidity (pKa of ~4.9) which allows it to participate in comparable interactions with biological targets, such as hydrogen bonding and electrostatic interactions. nbinno.com The incorporation of a tetrazole moiety can enhance the potency of a drug candidate and has been a successful strategy in the development of treatments for a wide range of diseases, including cardiovascular conditions, infectious diseases, and cancer. numberanalytics.comnih.gov More than 20 drugs currently on the market contain a tetrazole ring, a testament to its significance in drug development. nih.govbeilstein-journals.org
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a vital class of organic molecules with diverse applications. tutoring-blog.co.uknumberanalytics.com The unique electronic arrangement of the phenol (B47542) group, where the hydroxyl group's lone pair of electrons interacts with the aromatic system, influences its acidity and reactivity. tutoring-blog.co.uk Phenols are generally more acidic than aliphatic alcohols and undergo a variety of chemical reactions, including electrophilic aromatic substitution, esterification, and oxidation. wikipedia.org Their antioxidant properties are of significant interest, as they can scavenge free radicals and protect against oxidative stress. numberanalytics.comijhmr.com This reactivity and their biological significance make phenolic structures a key focus in organic synthesis and the development of new bioactive compounds. tutoring-blog.co.ukijhmr.com
Structural Characteristics of 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol
The primary functional groups present in this compound are:
The Phenolic Hydroxyl (-OH) Group: This group is a hydrogen bond donor and can also act as a weak acid. Its presence makes the aromatic ring more susceptible to electrophilic substitution reactions.
The Methoxy (B1213986) (-OCH₃) Group: This is an electron-donating group that influences the electron density of the aromatic ring, further activating it towards electrophilic attack.
The 1H-tetrazol-1-ylmethyl Group: This substituent introduces the heterocyclic tetrazole ring, which is known for its metabolic stability and its ability to act as a bioisostere of a carboxylic acid. The methylene (B1212753) (-CH₂-) linker provides conformational flexibility.
The interplay of these functional groups is summarized in the table below:
| Functional Group | Key Chemical Properties | Potential Interactions |
| Phenolic Hydroxyl | Acidic proton, directs electrophilic substitution to ortho and para positions. | Hydrogen bonding, deprotonation to form a phenoxide ion. |
| Methoxy | Electron-donating, activates the aromatic ring. | Steric hindrance, influences electronic distribution. |
| 1H-Tetrazole | Weakly acidic, metabolically stable. | Bioisosteric replacement for carboxylic acids, coordination with metal ions. |
The combination of a phenol, a methoxy group, and a tetrazole ring in a single molecule opens up a wide range of possibilities for chemical reactions. The phenolic hydroxyl group can undergo O-alkylation, acylation, and other modifications. The aromatic ring is activated towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The tetrazole ring itself can participate in cycloaddition and ring-opening reactions under specific conditions. numberanalytics.com This diverse reactivity allows for the synthesis of a wide array of derivatives with potentially unique biological activities.
Rationale for Research on this compound Derivatives
The primary motivation for synthesizing and studying derivatives of this compound lies in the potential for discovering new bioactive molecules. The core structure combines the proven pharmacological advantages of both the tetrazole and phenolic moieties. By systematically modifying the parent compound, researchers can explore the structure-activity relationships and optimize for desired biological effects.
The strategic placement of the tetrazole and the potential for further functionalization of the phenolic ring provide a versatile scaffold for creating libraries of new compounds. beilstein-journals.org This approach is a cornerstone of modern drug discovery, where the goal is to generate a diverse set of molecules for high-throughput screening against various biological targets. The insights gained from studying these derivatives can lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
Overview of Current Research Landscape and Gaps
The chemical compound this compound is situated at the intersection of two well-established areas of chemical and pharmacological research: tetrazole chemistry and the study of substituted phenols. An examination of the current scientific literature reveals that while the constituent parts of this molecule are extensively studied, the compound itself appears to be a novel entity with no specific research dedicated to its synthesis or biological evaluation. This represents a significant gap in the current research landscape.
The research landscape can be understood by considering the two primary structural motifs of the molecule: the tetrazole ring and the 2-methoxyphenol (guaiacol) moiety.
Tetrazole Derivatives: The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a highly significant pharmacophore in medicinal chemistry. bohrium.com Tetrazole and its derivatives are subjects of extensive research due to their wide array of pharmacological activities. phmethods.net They are often employed as a bioisosteric replacement for the carboxylic acid group in drug design, as they share similar pKa values and spatial properties, but can offer improved metabolic stability and lipophilicity. phmethods.netnih.gov The nitrogen-rich, planar structure of the tetrazole ring allows for diverse molecular interactions, contributing to its broad biological profile. nih.gov
A vast body of research has explored the synthesis and therapeutic potential of tetrazole-containing compounds, demonstrating activities such as:
Antihypertensive nih.govsphinxsai.com
Anti-inflammatory bohrium.comsphinxsai.com
Antibacterial and Antifungal bohrium.comphmethods.net
Anticancer bohrium.comphmethods.net
Antiviral researchgate.net
Anticonvulsant nih.gov
The synthesis of tetrazole derivatives is well-documented, with common methods including the [3+2] cycloaddition of azides with nitriles or isocyanides. researchgate.netnih.gov
2-Methoxyphenol Derivatives: The 2-methoxyphenol (guaiacol) substructure is also a common feature in many biologically active compounds. Research on this class of molecules has often focused on their antioxidant and anti-inflammatory properties. josai.ac.jp For example, compounds like 2-methoxy-4-vinylphenol (B128420) have been investigated for their anti-inflammatory effects. nih.gov The phenolic hydroxyl group is a key contributor to the antioxidant activity of these molecules.
Research Gaps:
Despite the extensive investigation into both tetrazole and 2-methoxyphenol derivatives, there is a clear and significant gap in the literature concerning the specific compound This compound . A thorough search of chemical and biomedical databases reveals a lack of studies focused on:
Synthesis: No specific synthetic routes for this compound have been published. While general methods for the synthesis of tetrazoles are known, their application to a guaiacol-based starting material has not been described.
Characterization: Consequently, there is no available data on the physicochemical properties or spectroscopic characterization (e.g., NMR, IR, mass spectrometry) of this compound.
Biological Activity: The potential pharmacological profile of this compound remains entirely unexplored. Given the known activities of its constituent moieties, it could plausibly exhibit antioxidant, anti-inflammatory, or other therapeutic properties, but this is purely speculative without experimental evidence.
Potential Applications: Without any research into its properties, there are no known applications for this compound.
In essence, this compound represents a novel chemical entity that has not yet been synthesized or investigated. The current research landscape provides a strong rationale for the synthesis and evaluation of this compound, given the proven utility of both tetrazole and 2-methoxyphenol scaffolds in medicinal chemistry. Future research would need to begin with the development of a synthetic pathway, followed by full characterization and a comprehensive screening for biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(tetrazol-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-9-4-7(2-3-8(9)14)5-13-6-10-11-12-13/h2-4,6,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYDBFZHLXCWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C=NN=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthetic Analysis of 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol
A retrosynthetic analysis of the target molecule reveals two primary disconnection points for strategic synthesis. The most logical disconnections focus on the formation of the tetrazole ring and the installation of the tetrazole moiety onto the phenolic backbone.
Disconnection A: C-N Bond Cleavage: The bond between the benzylic carbon and the nitrogen of the tetrazole ring can be disconnected. This approach simplifies the synthesis into two key fragments: a functionalized benzyl (B1604629) electrophile, such as 4-(halomethyl)-2-methoxyphenol (vanillyl halide), and the nucleophilic 1H-tetrazole. This strategy relies on a standard N-alkylation reaction in the final step.
Disconnection B: Tetrazole Ring Opening: A more fundamental disconnection involves breaking the bonds of the tetrazole ring itself. The most common and efficient method for tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). acs.orgacs.org This retrosynthetic pathway leads to a benzyl precursor containing either a nitrile or an azide group.
Path B1 (Nitrile Precursor): This route disconnects the tetrazole to 4-(cyanomethyl)-2-methoxyphenol and an azide source, typically sodium azide.
Path B2 (Azide Precursor): Alternatively, the disconnection can yield 4-(azidomethyl)-2-methoxyphenol and a cyanide source.
Further disconnection of the phenolic precursors from either pathway leads back to simple, commercially available starting materials such as vanillin (B372448) or guaiacol (B22219) derivatives. nih.gov The forward synthesis, therefore, focuses on the appropriate functionalization of these precursors followed by the construction of the tetrazole ring.
Precursor Synthesis and Functionalization
The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a derivatized methoxy-substituted phenol (B47542) and the reagents required for forming the tetrazole ring.
The phenolic portion of the target molecule is a derivative of guaiacol (2-methoxyphenol), a common motif found in lignin. nih.gov The synthesis typically begins with a readily available starting material like vanillin (4-formyl-2-methoxyphenol), which already possesses the required substitution pattern on the aromatic ring.
The necessary transformations to create a suitable precursor for tetrazole synthesis include:
Reduction of the Aldehyde: The formyl group of vanillin is reduced to a primary alcohol to form vanillyl alcohol. This is a standard reduction commonly achieved with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Conversion to an Electrophile: The resulting hydroxyl group of vanillyl alcohol is then converted into a good leaving group to facilitate subsequent nucleophilic substitution. This can be achieved by reaction with thionyl chloride (SOCl₂) or a phosphorus halide to yield the corresponding vanillyl halide.
Formation of Nitrile or Azide Precursors:
Nitrile Synthesis: The vanillyl halide can be reacted with sodium cyanide (NaCN) in a polar aprotic solvent to produce the 4-(cyanomethyl)-2-methoxyphenol precursor.
Azide Synthesis: Alternatively, reaction of the vanillyl halide with sodium azide (NaN₃) yields 4-(azidomethyl)-2-methoxyphenol.
These functionalized phenols serve as the direct precursors for the subsequent tetrazole ring formation steps.
The formation of the tetrazole ring primarily requires two components: a nitrile and an azide source.
Nitrile Component: As described in the previous section, the nitrile functionality is introduced onto the phenolic backbone, resulting in 4-(cyanomethyl)-2-methoxyphenol. The synthesis of organic nitriles from corresponding halides is a well-established transformation. organic-chemistry.org
Azide Component: The most widely used azide source is sodium azide (NaN₃) due to its availability and reactivity. researchgate.netthieme-connect.com Other azide reagents can also be employed, including:
Trimethylsilyl azide (TMSN₃): Often used in conjunction with catalysts. rsc.org
Organo-tin, -aluminum, or -boron azides: These have been developed as alternatives to avoid potentially hazardous hydrazoic acid, although some have toxicity concerns. google.comgoogle.comgoogle.com
Diphenyl phosphorazidate (DPPA): This reagent can serve as an azide source in specific reactions, particularly from amides or aldoximes. organic-chemistry.orgorganic-chemistry.org
For the synthesis of the target compound, sodium azide is the most common and practical choice for reacting with the nitrile precursor.
Formation of the Tetrazole Ring
The construction of the tetrazole ring is the key step in the synthesis. The [3+2] cycloaddition is the most prominent method, though alternative annulation strategies exist for specific precursors.
The Huisgen 1,3-dipolar cycloaddition is the most direct and widely utilized method for synthesizing 5-substituted-1H-tetrazoles from nitriles and azides. acs.orgorganic-chemistry.orgresearchgate.net This reaction involves the formal [3+2] cycloaddition of the azide anion (the 1,3-dipole) to the carbon-nitrogen triple bond of the nitrile (the dipolarophile). acs.orgresearchgate.net
The reaction often requires catalysis to proceed at a reasonable rate, as uncatalyzed cycloadditions may require high temperatures. nih.gov A wide variety of catalytic systems have been developed to improve yields and shorten reaction times. nih.govacs.org The mechanism can be influenced by the catalyst, which typically activates the nitrile by coordinating to the nitrogen, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.orgnih.gov
| Catalyst System | Solvent | Conditions | Notes |
| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Water, Isopropanol | Reflux | Environmentally friendly conditions, broad substrate scope. organic-chemistry.orgresearchgate.netrsc.org |
| Cobalt(II) Complexes | Methanol (B129727) | Reflux | Homogeneous catalysis with good yields. nih.govacs.org |
| Amine Salts (e.g., Triethylammonium Chloride) | Toluene (B28343), DMF | 95-120°C | Effective for both aromatic and aliphatic nitriles. thieme-connect.comacs.orgtandfonline.com |
| Palladium/Copper Co-catalysis | - | Mild | Used for direct C-H arylation of pre-formed tetrazoles. organic-chemistry.org |
| L-proline | - | - | An environmentally benign organocatalyst. organic-chemistry.org |
| Microwave Irradiation | DMF, Nitrobenzene | Microwave Heating | Significantly reduces reaction times for inactive nitriles. organic-chemistry.orgthieme-connect.com |
For the synthesis of this compound, the cycloaddition would be performed on the 4-(cyanomethyl)-2-methoxyphenol precursor using sodium azide and an appropriate catalyst, such as a zinc salt in water.
While the azide-nitrile cycloaddition is dominant, other methods can be employed to form the tetrazole ring, often starting from different functional groups.
From Amides: A versatile method involves the conversion of amides into tetrazoles using phosphorazidates. organic-chemistry.orgacs.org Reagents like diphenyl phosphorazidate (DPPA) act as both an activator for the amide oxygen and the azide source, allowing for a one-pot synthesis. organic-chemistry.orgresearchgate.net This would require the precursor 2-(4-hydroxy-3-methoxy-phenyl)acetamide. This method is particularly useful for preparing 1,5-disubstituted tetrazoles. researchgate.net
From Amidines and Guanidines: These nitrogen-rich functional groups can be transformed into tetrazoles under mild conditions using powerful diazotizing reagents like fluorosulfonyl azide (FSO₂N₃) in an aqueous environment. organic-chemistry.orgyoutube.com
Multicomponent Reactions (MCRs): One-pot MCRs can generate tetrazoles directly from simpler starting materials. rsc.orgresearchgate.net A common example is the reaction of an amine, triethyl orthoformate, and sodium azide to yield 1-substituted tetrazoles. organic-chemistry.orgresearchgate.net
These alternative methods provide synthetic flexibility, allowing for the construction of the tetrazole ring from a wider variety of functionalized precursors.
| Method | Starting Material | Key Reagents | Product Type |
| Phosphorazidate Method | Amide | Diphenyl phosphorazidate (DPPA) | 5-Substituted or 1,5-Disubstituted Tetrazoles organic-chemistry.orgacs.orgresearchgate.net |
| Diazotization | Amidine, Guanidine | Fluorosulfonyl Azide (FSO₂N₃) | Tetrazole Derivatives organic-chemistry.orgyoutube.com |
| From Aldoximes | Aldoxime | Diphenyl phosphorazidate (DPPA) | 5-Substituted 1H-Tetrazoles organic-chemistry.org |
| Three-Component Reaction | Amine | Triethyl orthoformate, Sodium Azide | 1-Substituted Tetrazoles organic-chemistry.orgresearchgate.net |
Regioselective N-Alkylation and N-Arylation Strategies for Tetrazoles
A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity of N-alkylation and N-arylation. The tetrazole ring possesses two distinct nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers. The alkylation of 5-substituted tetrazoles is a common method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net
The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, solvent effects, temperature, and the presence of a base. acs.orgrsc.org Higher temperatures tend to favor N-1 substitution. acs.org Solvation also plays a crucial role; under conditions of low solubility, N-2 alkylation is often favored, likely through the involvement of contact ion pair intermediates. acs.org
Recent advancements have focused on developing metal-free and mechanochemical approaches to improve selectivity. A metal-free method for regioselective N2-arylation of 5-substituted-1H-tetrazoles utilizes diaryliodonium salts, which are effective for a wide range of both electron-rich and electron-deficient aryl groups. acs.orgorganic-chemistry.org Mechanochemical conditions, such as ball milling, have been explored for the alkylation of tetrazoles with phenacyl halides to enhance selectivity for N-2 regioisomers. acs.org The choice of grinding auxiliary and base in these solid-state reactions can significantly impact the yield and regioisomeric ratio. acs.orgacs.org Furthermore, novel protocols using inexpensive catalysts like Al(OTf)₃ have been developed for the N2-arylation of tetrazoles with diazo compounds under mild, carbene-free conditions. nih.govacs.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand and predict the outcomes of N-alkylation reactions, providing theoretical justification for experimentally observed regioselectivity. mdpi.com
Construction of the Methylene (B1212753) Bridge Linkage
The methylene bridge (-CH₂) is a critical linker connecting the phenolic and tetrazole rings in the target molecule. The synthesis of such N-methylene-C bridged azole compounds is a strategy used in the development of various functional materials. researchgate.netrsc.org The construction of this linkage typically involves the reaction of a tetrazole precursor with a suitable electrophile containing the methylene group attached to the phenolic precursor, or vice-versa.
For example, a common strategy involves reacting a pyrazole (B372694) or other azole derivative with chloroacetonitrile, followed by the conversion of the nitrile group into a tetrazole ring via a [3+2] cycloaddition (click chemistry) with an azide source. researchgate.net This multi-step approach allows for the controlled assembly of the bridged structure. Similarly, phenylene-bridged structures containing tetrazoles have been synthesized, highlighting the versatility of bridging strategies in creating complex molecules. nih.gov
One-step Finkelstein reactions have also been utilized to create bridged tetrazoles, offering a simpler synthetic route. uni-muenchen.de The reaction mechanism for forming tetrazoles from aldehydes and active methylene compounds like malononitrile (B47326) in the presence of sodium azide provides another pathway for incorporating the necessary structural components. researchgate.net
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies. The synthesis of tetrazole derivatives has benefited significantly from advanced approaches such as multicomponent reactions, green chemistry principles, and photochemical methods.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govbenthamdirect.com MCRs provide convergent access to a wide array of tetrazole scaffolds. nih.govacs.org
The Ugi and Passerini reactions are prominent examples of MCRs adapted for tetrazole synthesis. beilstein-journals.org The Ugi tetrazole reaction, first reported in 1961, utilizes hydrazoic acid (HN₃) in place of a carboxylic acid to form tetrazole derivatives. nih.gov This approach allows for the creation of highly substituted tetrazoles from readily available starting materials like amines, isocyanides, and carbonyl compounds. nih.govbeilstein-journals.org Microwave acceleration has been successfully applied to a three-component reaction involving an amine, a carboxylic acid derivative, and an azide source to efficiently construct the 1,5-disubstituted tetrazole scaffold. rug.nlrug.nl These MCR strategies are valuable for building libraries of complex, drug-like molecules containing the tetrazole moiety. beilstein-journals.org
Green chemistry principles aim to reduce the environmental impact of chemical processes. benthamdirect.com The synthesis of tetrazoles has been a fertile ground for the application of these principles, including the use of microwave irradiation, solvent-free conditions, and greener catalytic systems. benthamdirect.comnih.gov
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. scielo.org.mxaip.org For instance, the conversion of aldehydes directly to tetrazoles can be achieved in minutes under microwave irradiation in aqueous media, a safer and more efficient alternative to prolonged refluxing at high temperatures. acs.org Solvent-free, microwave-assisted [2+3] cycloaddition reactions between thioureas and sodium azide have been developed, offering a rapid and environmentally friendly route to 5-substituted-1H-tetrazoles. aip.orgaip.org
The use of greener solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol (PEG), is another key aspect. jchr.orgrsc.org Research has shown that employing copper sulfate (B86663) pentahydrate as a catalyst in DMSO provides high yields for 5-substituted 1H-tetrazoles. jchr.org Additionally, various nanomaterials have been explored as highly efficient and reusable catalysts for tetrazole synthesis, further enhancing the sustainability of these processes. nih.govrsc.org
| Methodology | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Aldehydes, NaN₃, ZnBr₂, aqueous media, 80°C, 10-30 min | High efficiency, safer than conventional heating, shorter reaction time (minutes vs. hours) | acs.org |
| Solvent-Free Reaction | Reaction performed without a solvent medium | Thiourea, NaN₃, Cu(I) catalyst, microwave irradiation | Reduced waste, no volatile/toxic solvents, rapid, easy workup | aip.orgaip.org |
| Nano-catalysis | Use of nanomaterials as catalysts | Nitriles, NaN₃, various nano-catalysts (e.g., Fe₃O₄-based), green solvents (e.g., water, PEG) | High catalytic activity, easy recovery and reusability, high yields | nih.govrsc.org |
| Aqueous Media Synthesis | Use of water as the reaction solvent | Primary alcohols/aldehydes, Iodine, NH₃(aq), NaN₃, microwave | Environmentally benign, safe, efficient for one-pot tandem reactions | acs.org |
Photochemistry offers unique synthetic pathways that are often inaccessible through thermal methods. The photolysis of tetrazoles typically involves the cleavage of the heterocyclic ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like nitrilimines. nih.govresearchgate.net These intermediates can be trapped in situ to produce a variety of other compounds.
A notable application is the photochemical conversion of tetrazoles into pyrazolines. worktribe.comresearchgate.net This reagent-free "photo-click" strategy uses UV light to generate nitrile imine dipoles from tetrazoles, which are then trapped by dipolarophiles like acrylic acid derivatives to yield pyrazolines in high yields. worktribe.comresearchgate.net This method has been successfully implemented in a continuous flow setup, allowing for safe and scalable production. worktribe.comthieme.de The specific photoproducts formed depend heavily on the substituents on the tetrazole ring and the reaction conditions, such as the choice of solvent. nih.govresearchgate.net While this method leads to derivatives rather than the tetrazole itself, it showcases the synthetic versatility of the tetrazole core under photochemical stimulation.
Optimization of Reaction Conditions and Yields (academic focus)
Maximizing the yield and purity of the desired product is a central goal in synthetic chemistry. For tetrazole synthesis, academic research has extensively studied the optimization of various reaction parameters. Key factors that are commonly adjusted include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reactants. benthamdirect.com
In the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, the choice of Lewis acid catalyst and solvent is critical. Studies comparing various catalysts (e.g., ZnBr₂, FeCl₃, CuCl₂) and solvents (e.g., H₂O, DMF, glycerol) have shown that a heterogeneous catalyst like SiO₂-ZnBr₂ in glycerol (B35011) can afford high yields. researchgate.net For cobalt-catalyzed cycloadditions, DMSO was identified as the optimal solvent, providing nearly quantitative yields, while other solvents like methanol or toluene were found to be inefficient. acs.org
The optimization process also involves a careful balance of catalyst loading and reaction time. For instance, in one study, 1 mol% of a cobalt catalyst with a 12-hour reaction time was found to be optimal; longer reaction times led to a decrease in yield, possibly due to thermal decomposition of the tetrazole product. acs.org These systematic optimization studies are crucial for developing robust, efficient, and scalable synthetic protocols. jchr.orgresearchgate.net
| Reaction Type | Parameter Optimized | Condition Tested | Optimal Condition | Result | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition (Benzonitrile + NaN₃) | Solvent | DMSO, DMF, ACN, Methanol, Toluene | DMSO | 99% yield | acs.org |
| [3+2] Cycloaddition (Benzonitrile + NaN₃) | Catalyst Loading (Co-complex) | 0.5, 1, 2 mol% | 1 mol% | Maximized yield without unnecessary catalyst use | acs.org |
| [3+2] Cycloaddition (Benzonitrile + NaN₃) | Reaction Time | 6, 12, 18, 24 hours | 12 hours | Yield decreased at longer times due to decomposition | acs.org |
| [3+2] Cycloaddition (4-fluorobenzonitrile + NaN₃) | Catalyst | ZnBr₂, FeCl₃, CuCl₂, SiO₂-ZnBr₂ | SiO₂-ZnBr₂ | High yield compared to other Lewis acids | researchgate.net |
| [3+2] Cycloaddition (Nitrile + NaN₃) | Base/Solvent (for sartan drugs) | DMF, DMSO, NMP | DMF | Yields up to 96% | jchr.org |
Synthesis of Structurally Modified Analogues for SAR Studies
The synthetic strategies for generating analogues of this compound are diverse, allowing for systematic modifications across the molecule. These can be broadly categorized into modifications of the phenolic system and alterations of the tetrazole ring.
Modification of the Phenolic Ring and Methoxy (B1213986) Group:
O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to explore the impact of steric hindrance and electronic effects. Standard Williamson ether synthesis conditions, employing an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate, can be used to introduce a variety of substituents. For instance, replacing the hydroxyl proton with larger alkyl groups or electron-withdrawing/donating aryl groups can provide insights into the spatial requirements of the binding pocket.
Demethylation and Re-alkylation: The methoxy group can be cleaved to yield a catechol derivative. This demethylation is often achieved using strong Lewis acids like boron tribromide. nih.gov The resulting di-hydroxyl compound can then be selectively re-alkylated or acylated to produce a range of analogues with altered hydrogen bonding capacity and lipophilicity.
Substitution on the Aromatic Ring: While direct substitution on the already substituted phenol ring can be challenging due to regioselectivity issues, analogues with different substitution patterns can be accessed by starting from appropriately substituted precursors. For example, using a different isomer of methoxyphenol as a starting material would allow for the synthesis of analogues where the positions of the methoxy and hydroxyl groups are varied.
Table 1: Proposed Modifications of the Phenolic Moiety
| Modification Site | Type of Modification | Potential Synthetic Approach | Rationale for SAR Studies |
| Phenolic -OH | O-Alkylation | Williamson Ether Synthesis | Investigate steric and electronic effects at the hydroxyl position. |
| Methoxy -OCH₃ | Demethylation | Boron Tribromide | Explore the role of the catechol motif. |
| Aromatic Ring | Varied Substitution | Synthesis from alternative precursors | Determine the optimal positioning of substituents for activity. |
Modification of the Tetrazole Moiety:
The tetrazole ring is a critical pharmacophore, often acting as a bioisostere for a carboxylic acid. nih.govmdpi.com Its modification is a key strategy in SAR studies.
N-Alkylation/Arylation of the Tetrazole Ring: The tetrazole ring has two potential sites for substitution (N1 and N2). The synthesis of N-substituted tetrazoles can be achieved through various methods, including multicomponent reactions. nih.gov Modifying the substituent on the tetrazole nitrogen allows for the exploration of how different electronic and steric features in this region influence biological activity.
Synthesis of 5-Substituted Tetrazoles: A common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. nih.gov This approach allows for the introduction of a wide variety of substituents at the 5-position of the tetrazole ring, starting from a diverse pool of commercially available nitriles. This modification is particularly useful for probing interactions with the target protein.
Bioisosteric Replacement: The entire tetrazole ring can be replaced with other acidic functional groups that are known bioisosteres, such as a carboxylic acid, to assess the specific contribution of the tetrazole moiety to the compound's activity. wikipedia.org While this represents a more significant structural change, it provides valuable information on the essentiality of the tetrazole ring itself.
Table 2: Proposed Modifications of the Tetrazole Moiety
| Modification Site | Type of Modification | Potential Synthetic Approach | Rationale for SAR Studies |
| Tetrazole Nitrogen | N-Alkylation/Arylation | Multicomponent Reactions | Explore steric and electronic effects on the tetrazole ring. |
| Tetrazole C5-Position | Introduction of Substituents | [2+3] Cycloaddition | Probe interactions at the 5-position of the tetrazole. |
| Entire Tetrazole Ring | Bioisosteric Replacement | Synthesis of carboxylic acid analogues | Evaluate the necessity of the tetrazole ring for biological activity. |
The synthesis of these diverse analogues, followed by systematic biological evaluation, is fundamental to elucidating the SAR of this compound. The data generated from these studies will guide the design of future compounds with improved potency, selectivity, and pharmacokinetic properties.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR)
A ¹H NMR spectrum for 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:
A singlet for the tetrazole proton.
A singlet for the methylene (B1212753) (-CH₂-) protons connecting the phenol (B47542) and tetrazole rings.
A singlet for the methoxy (B1213986) (-OCH₃) protons.
Signals corresponding to the three aromatic protons on the phenol ring, likely showing characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with each other.
A broad singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which can be concentration and solvent dependent.
Without experimental data, a data table of chemical shifts (δ), multiplicities, coupling constants (J), and integrations cannot be constructed.
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to find signals for:
The carbon atom of the tetrazole ring.
The methylene bridge carbon.
The methoxy carbon.
The six distinct carbon atoms of the substituted benzene (B151609) ring.
A data table listing the precise chemical shifts for each of these carbons is dependent on experimental measurement.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly attached proton and carbon atoms, allowing for the unambiguous assignment of signals in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of both the phenyl and tetrazole rings.
The generation of these detailed correlational analyses is impossible without the raw experimental 2D NMR data.
Infrared (IR) Spectroscopy
An IR spectrum provides information about the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for:
O-H stretching of the phenol group (typically a broad band).
C-H stretching (aromatic and aliphatic).
C=C stretching within the aromatic ring.
C-N and N=N stretching from the tetrazole ring.
C-O stretching of the methoxy and phenol groups.
A data table of specific vibrational frequencies (cm⁻¹) and their corresponding functional group assignments cannot be provided without an experimental spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. A high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₉H₁₀N₄O₂). The fragmentation pattern in a standard mass spectrum would offer structural clues by showing how the molecule breaks apart. This data is currently unavailable.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the pure compound. The theoretical values for C₉H₁₀N₄O₂ are approximately C: 52.42%, H: 4.89%, N: 27.17%. Experimental verification of these percentages is a standard method for confirming the purity and empirical formula of a synthesized compound. No experimental elemental analysis data has been reported in the literature for this specific molecule.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules in the crystal lattice. For this compound, obtaining single-crystal X-ray diffraction data would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis reveals critical structural parameters.
While specific crystallographic data for this compound is not widely available in the surveyed literature, the analysis of structurally related phenol derivatives by X-ray crystallography has been reported. amazonaws.comnih.govresearchgate.net These studies provide insights into expected molecular geometries and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state behavior of the compound. For instance, the analysis of other phenol derivatives has detailed the planarity of the phenol ring and the dihedral angles between different molecular fragments. nih.gov
A hypothetical crystallographic analysis of this compound would provide the data points listed in the table below.
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Provides insight into the fundamental packing symmetry of the molecules. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. | Determines the size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles they form. | Confirms the molecular connectivity and reveals details about bond orders and strain. |
| Torsion Angles | These angles describe the rotation around chemical bonds. | Defines the conformation of the molecule, particularly the orientation of the tetrazole ring relative to the phenol group. |
| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds and van der Waals forces. | Explains the crystal packing and influences physical properties like melting point and solubility. |
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
The purity of the compound is typically determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a detector, most commonly a UV-Vis detector. A pure compound will ideally show a single sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity level. While specific HPLC methods for this exact compound are not detailed in the available literature, general methods for the analysis of phenols by HPLC are well-established. researchgate.net
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-phase C18 or C8 column | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | A gradient or isocratic mixture of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | Elutes the compound and impurities from the column. The gradient allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. | Controls the speed of the separation and affects peak resolution. |
| Detection | UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm). | Monitors the compounds as they elute from the column. |
| Retention Time (RT) | The time it takes for the compound to travel from the injector to the detector. | A characteristic property for a given compound under specific chromatographic conditions, used for identification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific analytical method. This technique is suitable for volatile and thermally stable compounds. For a phenolic compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.
In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
The GC provides the retention time for each component, while the MS provides a mass spectrum, which is a unique fragmentation pattern that can be used to identify the compound. The combination of retention time and mass spectrum provides a high degree of confidence in the identification and purity assessment. Studies on similar phenol derivatives demonstrate the utility of GC-MS in their characterization. atlantis-press.comresearchgate.net
| Data | Description | Significance |
|---|---|---|
| Retention Time (RT) | The time taken for the compound to pass through the GC column. | Aids in the identification of the compound when compared to a standard. |
| Molecular Ion Peak [M]+ | A peak in the mass spectrum corresponding to the intact molecule with one electron removed. | Confirms the molecular weight of the compound. |
| Fragmentation Pattern | A series of peaks corresponding to the charged fragments of the molecule. | Provides structural information and serves as a "fingerprint" for the compound, allowing for unambiguous identification. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the atomic and electronic levels. For a novel or uncharacterized compound like 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol, these methods would provide invaluable insights.
Molecular Geometry Optimization and Conformational Analysis
Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial, as the rotation around single bonds, particularly the methylene (B1212753) bridge connecting the phenol (B47542) and tetrazole rings, would lead to different conformers with varying energies. Identifying the global minimum energy conformer is essential for understanding the molecule's shape and how it interacts with other molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's reactivity and its behavior in chemical reactions. An FMO analysis of this compound would reveal the regions of the molecule most likely to donate or accept electrons. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an ESP map would visually represent the electronegative oxygen and nitrogen atoms as areas of negative potential, while the phenolic hydrogen would likely be a region of positive potential. This information is vital for predicting intermolecular interactions, including hydrogen bonding.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are crucial in determining the supramolecular chemistry and physical properties of compounds. An NCI analysis would identify and characterize these weak interactions within the molecular system.
Hydrogen Bonding Networks
Given the presence of a hydroxyl group on the phenol ring and nitrogen atoms in the tetrazole ring, this compound has the potential to form both intramolecular and intermolecular hydrogen bonds. A computational analysis would be able to predict the existence, strength, and geometry of these hydrogen bonds. Understanding the hydrogen bonding network is essential for predicting properties such as melting point, boiling point, and solubility, as well as how the molecule might interact with biological targets.
Pi-Stacking and Dispersion Interactions
The molecular structure of "this compound," featuring both a phenol and a tetrazole ring, suggests the potential for significant pi-stacking and dispersion interactions. These non-covalent interactions are crucial in determining the molecule's conformation, as well as its interactions with other molecules.
Furthermore, studies on C-substituted tetrazoles interacting with a benzene (B151609) ring have indicated that electron-withdrawing substituents on the tetrazole ring can enhance the stacking interaction. researchgate.net The stability of these complexes suggests that electrostatic interactions, along with charge penetration, are important factors in the stacking stabilization. researchgate.net These findings imply that the electronic nature of the substituents on both the phenol and tetrazole rings of "this compound" would modulate the strength and geometry of any intra- or intermolecular pi-stacking.
Quantitative Analysis via QTAIM and NCIplot
While specific Quantitative Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses for "this compound" are not available in the reviewed literature, these computational tools are invaluable for characterizing non-covalent interactions.
QTAIM analysis allows for the identification of bond critical points (BCPs) and bond paths, which can characterize the nature and strength of interactions such as hydrogen bonds and halogen bonds in related azole-containing crystal structures. researchgate.net For "this compound," QTAIM could be used to analyze potential intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring, as well as weaker C-H···N or C-H···O interactions that might further stabilize certain conformations.
The NCIplot method provides a visual representation of non-covalent interactions by plotting the reduced density gradient (RDG) against the electron density. This technique reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding as distinct surfaces. researchgate.netresearchgate.net In a hypothetical analysis of "this compound," NCIplot would be instrumental in visualizing the spatial extent and nature of the aforementioned pi-stacking and hydrogen bonding interactions, providing a more complete picture of the forces governing its three-dimensional structure.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with the solvent environment.
The methylene linker between the phenol and tetrazole rings in "this compound" provides significant conformational flexibility. MD simulations would be able to explore the potential energy surface of the molecule and identify the most stable conformers in a given solvent. The simulations can reveal the timescales and pathways of conformational changes, such as the rotation around the single bonds of the linker. In studies of other tetrazole derivatives, MD simulations have been employed to investigate the stability of compounds at the active sites of proteins, demonstrating the utility of this method in understanding dynamic molecular interactions. researchgate.net For "this compound," MD simulations could elucidate how the interplay of intramolecular forces, such as hydrogen bonding and pi-stacking, and interactions with the solvent dictates the preferred molecular shapes.
The interaction of "this compound" with solvent molecules is critical to its solubility and reactivity. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the molecule. Given the presence of both hydrogen bond donor (phenolic -OH) and acceptor (tetrazole nitrogens, methoxy (B1213986) oxygen) sites, the molecule is expected to form strong interactions with protic solvents like water. The tetrazole ring, with its high density of nitrogen atoms, can participate in multiple hydrogen bonds. nih.gov Simulations can quantify the number and lifetime of these hydrogen bonds, as well as map the spatial distribution of solvent molecules around the solute. This information is crucial for understanding the molecule's pharmacokinetic properties, as lipophilicity is influenced by the balance of interactions with water and nonpolar environments. uobaghdad.edu.iq
In Silico Predictions of Physicochemical Descriptors for Research Design
In silico prediction of physicochemical properties is a cornerstone of modern drug discovery and chemical research, allowing for the early assessment of a compound's potential suitability for a given application. For "this compound," a range of descriptors can be calculated to guide its synthesis and evaluation. These predictions are often based on the structure of the molecule and empirical models.
Various computational tools, such as SwissADME, are used to predict these properties. researchgate.net For instance, Lipinski's rule of five is a well-established guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Studies on other tetrazole derivatives have shown that they often comply with these rules, indicating good potential for oral bioavailability. researchgate.netresearchgate.net
Below is a table of predicted physicochemical properties for a molecule with the structure of "this compound," based on computational models and data from analogous compounds.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H12N4O2 |
| Molecular Weight (g/mol) | 220.23 |
| LogP (o/w) | 1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 80 - 100 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 - 6 |
| Rotatable Bonds | 3 - 4 |
These predicted values suggest that "this compound" possesses physicochemical properties that are generally favorable for a research compound, potentially exhibiting reasonable solubility and membrane permeability. Such in silico assessments are critical for prioritizing compounds for synthesis and further experimental testing.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the Phenolic Moiety
The substituted phenol (B47542) is a critical component, often involved in hydrogen bonding and aromatic interactions with biological targets. Its electronic properties, governed by the hydroxyl and methoxy (B1213986) groups, are pivotal to its activity.
The methoxy group (-OCH₃) significantly influences the electronic and steric properties of the phenolic ring. Its position relative to the hydroxyl group can alter hydrogen bond strength, acidity (pKa), and redox potential, thereby modulating biological activity.
Research on various 2-methoxyphenols has shown that this substitution pattern is a key feature in compounds exhibiting antioxidant and anti-inflammatory activities. nih.govjosai.ac.jp Studies on related phenolic compounds indicate that the position of the methoxy group can have a significant effect on biological properties. For instance, in a series of radiolabeled phosphonium (B103445) cations, the ortho-methoxy derivative displayed the most favorable biological properties, including faster clearance from non-target organs, compared to meta and para isomers. nih.gov
The antioxidant activity of phenolic compounds is enhanced by electron-donating groups like methoxy substituents. nih.gov The general order of activity based on substitution patterns in phenolic acids is often observed as: 4-hydroxy-3,5-dimethoxy > 4-hydroxy-3-methoxy > 3-hydroxy-4-methoxy > 4-hydroxy. nih.gov This suggests that increasing the number of methoxy groups, particularly adjacent to other hydroxyl groups, can enhance activity. In the context of 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol, altering the methoxy position to C3 or C5, or introducing a second methoxy group, would be a rational design strategy to modulate activity.
Table 1: Predicted Impact of Methoxy Group Modifications on Phenolic Moiety
| Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Shift to meta-position | Likely altered activity | Changes steric hindrance and electronic donation to the hydroxyl group. Meta substituents often have a less pronounced electronic effect compared to ortho or para positions. nih.gov |
| Shift to para-position | Significant change in activity | The para position strongly influences the electronic properties of the hydroxyl group through resonance, which could enhance activity. nih.gov |
| Addition of a second -OCH₃ group | Potential increase in activity | Additional electron-donating groups can increase antioxidant potential and modulate binding affinity. nih.gov |
| Replacement with ethoxy (-OCH₂CH₃) | Minor to moderate change | Increases lipophilicity and steric bulk, which could affect solubility and target binding. |
Introducing other substituents onto the phenolic ring can further probe the electronic and steric requirements for activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be explored. EDGs, such as alkyl groups, generally increase the electron density of the ring, which can enhance antioxidant activity and affect reaction rates with biological targets. echemi.comresearchgate.net Conversely, EWGs like halogens (F, Cl) or nitro groups (-NO₂) decrease the ring's electron density. libretexts.org
In SAR studies of analogous systems, aromatic substitutions have yielded clear trends. For example, in a series of STAT3 inhibitors, introducing methyl, chlorine, or fluorine onto an aromatic ring had varied effects. While methyl substitutions often reduced activity, halogen substitutions sometimes led to comparable or slightly improved potency. nih.gov This highlights the sensitive interplay between substituent electronics, size, and position.
Table 2: Effect of Aromatic Ring Substitutions on Activity in an Analogous Inhibitor Series
| Parent Compound Moiety | Ring Substituent | Effect on Potency |
|---|---|---|
| Benzoic Acid | Methyl | Significantly Reduced |
| Benzoic Acid | Chlorine | Comparable to Unsubstituted |
| Benzoic Acid | Fluorine | Slightly Improved |
Data adapted from SAR studies on STAT3 inhibitors. nih.gov
For this compound, substitutions at the C5 or C6 positions would be most informative. A small alkyl group at C5 could enhance hydrophobic interactions, while a halogen at C6 might alter the pKa of the phenolic hydroxyl and introduce potential halogen bonding interactions.
Exploration of Tetrazole Ring Substitutions
The tetrazole ring is a key pharmacophore, often acting as a bioisosteric replacement for a carboxylic acid group. phmethods.net It is metabolically stable and can participate in hydrogen bonding and ionic interactions. Modifications at the nitrogen or carbon atoms of the tetrazole ring are critical for modulating these properties.
In 5-substituted tetrazoles, the substituent can exist as two distinct regioisomers, attached to either the N1 or N2 position of the tetrazole ring. nih.gov This positional isomerism can have a profound impact on the molecule's biological activity. The electronic distribution, steric profile, and hydrogen bonding capacity of the tetrazole ring differ significantly between the N1 and N2 isomers.
For instance, in a study of LY2183240 regioisomers, the 2,5-disubstituted analogue showed potent antimicrobial activity, while the 1,5-disubstituted version was inactive. researchgate.net This stark difference underscores the critical importance of the substituent's position on the tetrazole nitrogen in the structure-activity relationship. researchgate.net The synthesis of 1-monosubstituted tetrazoles is a well-established route, often involving the heterocyclization of primary amines with triethyl orthoformate and sodium azide (B81097). researchgate.net The parent compound, this compound, is an N1-substituted tetrazole. Synthesizing and testing the corresponding N2-substituted isomer would be a crucial step in understanding the SAR.
The C5 position of the tetrazole ring provides another valuable point for modification. Substituents at this position strongly influence the physical and chemical characteristics of the molecule. nih.gov As a bioisostere of carboxylic acids, the 5-substituted-1H-tetrazole moiety's acidity and interaction profile can be fine-tuned by altering the C5-substituent. phmethods.netnih.gov
A wide range of functional groups can be introduced at the C5 position, from small alkyl or amino groups to larger aromatic rings. In one study, five derivatives of 2-amino-adipic acid bearing a C5-substituted tetrazole were synthesized, all displaying selective antagonism at NMDA receptors. nih.gov This demonstrates that the C5 position is tolerant of diverse substitutions, which can be used to target specific biological endpoints. Introducing small, polar groups like -NH₂ or -OH, or non-polar groups like -CH₃ or phenyl at the C5 position of the parent compound could significantly impact its binding affinity and selectivity.
Table 3: Examples of C5-Substituents and Their Potential Influence
| C5-Substituent | Potential Effect on Properties | Rationale |
|---|---|---|
| -H (Hydrogen) | Baseline acidity and polarity | The unsubstituted 1H-tetrazole is a common starting point. |
| -CH₃ (Methyl) | Increased lipophilicity | Introduces a small, non-polar group that can probe hydrophobic pockets. |
| -NH₂ (Amino) | Increased basicity and H-bonding | Can act as a hydrogen bond donor and alter the pKa of the tetrazole ring. |
| -C₆H₅ (Phenyl) | Increased steric bulk and potential for π-stacking | Allows for exploration of larger binding pockets and aromatic interactions. |
| -CF₃ (Trifluoromethyl) | Increased acidity, acts as H-bond acceptor | Strong electron-withdrawing group that significantly alters electronic properties. |
Variation of the Methylene (B1212753) Bridge Linker
SAR studies on other molecular scaffolds have shown that modifications to a methylene linker are a powerful tool for optimizing activity. In a series of STAT3 inhibitors, replacing the hydrogen atoms on a glycine (B1666218) linker's methylene bridge with various substituents led to significant changes in affinity. nih.gov
For example, substitution with a single methyl group (an Alanine-linker) moderately improved inhibitory activity compared to the parent glycine-linker. However, further increasing the size of the substituent to ethyl, dimethyl, or incorporating polar groups like hydroxyl or amine functionalities generally led to reduced affinity. acs.org This suggests an optimal size and polarity for the linker region.
Table 4: Impact of Methylene Bridge Substitution on Inhibitory Activity in an Analogous System
| Linker Modification | Substituent(s) on Methylene Carbon | Relative Affinity |
|---|---|---|
| Glycine-linker | -H, -H | Baseline |
| Alanine-linker | -H, -CH₃ | Improved |
| Ethyl-linker | -H, -CH₂CH₃ | Reduced |
| Dimethyl-linker | -CH₃, -CH₃ | Reduced |
| Serine-based linker | -H, -CH₂OH | Reduced |
| Aminomethyl-linker | -H, -CH₂NH₂ | Reduced |
| Cyclopropyl-linker | Fused cyclopropyl | Reduced |
Data derived from SAR studies of STAT3 inhibitors, illustrating general principles of linker modification. nih.govacs.org
Applying this strategy to this compound, one could synthesize analogues where the methylene bridge is replaced by an ethylidene (-CH(CH₃)-) or dimethylmethylene (-C(CH₃)₂-) linker to assess the impact of steric bulk. Furthermore, altering the linker length to an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) chain would test the importance of the distance between the phenol and tetrazole rings for optimal biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, where specific QSAR studies are not yet published, the methodology can be outlined based on established principles for related phenolic and tetrazole-containing molecules.
A hypothetical QSAR study for a series of analogs of this compound would involve the systematic variation of substituents on the phenolic ring and the tetrazole moiety. The biological activity of each analog, for instance, its inhibitory concentration (IC50) against a specific biological target, would be determined experimentally. Subsequently, a range of physicochemical and structural descriptors for each molecule would be calculated.
Key molecular descriptors relevant to phenolic and tetrazole compounds often include:
Lipophilicity parameters: such as the logarithm of the octanol-water partition coefficient (logP), which influences the compound's ability to cross biological membranes.
Electronic parameters: such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents and can affect binding interactions.
Steric parameters: like molar refractivity (MR) or Taft's steric parameter (Es), which quantify the bulk and shape of the substituents.
Topological and quantum-chemical descriptors: which can provide more detailed information about molecular size, shape, and electronic properties.
Once the biological activity data and the molecular descriptors are compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to generate a QSAR equation. This equation provides a quantitative measure of the impact of each descriptor on the biological activity.
For illustrative purposes, a hypothetical QSAR study on a series of analogs of this compound might yield an equation like:
pIC50 = k1(logP) - k2(σ) + k3(MR) + C
where pIC50 is the negative logarithm of the IC50 value, and k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. Such a model could reveal, for example, that increasing lipophilicity and the steric bulk of substituents, while having electron-donating groups on the phenol ring, could enhance the biological activity.
The predictive power of the QSAR model would then be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, unsynthesized compounds.
Illustrative Data for a Hypothetical QSAR Study
| Compound | R-group | pIC50 | logP | Hammett Constant (σ) | Molar Refractivity (MR) |
| 1 | H | 6.5 | 2.1 | 0.00 | 1.03 |
| 2 | CH3 | 6.8 | 2.6 | -0.17 | 5.65 |
| 3 | Cl | 7.1 | 2.8 | 0.23 | 6.03 |
| 4 | OCH3 | 6.7 | 2.0 | -0.27 | 7.87 |
| 5 | NO2 | 7.5 | 2.0 | 0.78 | 7.36 |
Ligand Efficiency and Lipophilic Efficiency Analysis
In modern drug discovery, it is not sufficient for a compound to be highly potent; it must also possess a favorable balance of other properties to be considered a viable drug candidate. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two key metrics used to assess the quality of a compound in this regard. These metrics help in normalizing the potency of a compound by its size and lipophilicity, respectively.
Ligand Efficiency (LE) evaluates how effectively a compound binds to its target relative to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). The formula for LE is:
LE = -ΔG / HAC = (1.37 * pIC50) / HAC
where ΔG is the Gibbs free energy of binding. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms, leaving more room for optimization of other properties without excessively increasing molecular weight.
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LiPE), assesses the balance between a compound's potency and its lipophilicity. It is calculated as:
LLE = pIC50 - logP
High lipophilicity can lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. Therefore, a higher LLE is preferred, as it signifies that a compound achieves its potency without being overly lipophilic. An LLE value greater than 5 is often considered a benchmark for a promising lead compound.
For a compound like this compound and its analogs, the analysis of LE and LLE would be crucial in guiding the optimization process. By calculating these metrics for each analog, medicinal chemists can identify which structural modifications lead to a more "efficient" compound, thereby prioritizing synthetic efforts towards candidates with a higher probability of success in later stages of drug development.
Illustrative Ligand and Lipophilic Efficiency Data
| Compound | pIC50 | logP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
| 1 | 6.5 | 2.1 | 15 | 0.59 | 4.4 |
| 2 | 6.8 | 2.6 | 16 | 0.58 | 4.2 |
| 3 | 7.1 | 2.8 | 16 | 0.61 | 4.3 |
| 4 | 6.7 | 2.0 | 17 | 0.54 | 4.7 |
| 5 | 7.5 | 2.0 | 18 | 0.57 | 5.5 |
Biological and Biochemical Investigations in Vitro and Pre Clinical
Enzyme Inhibition/Modulation Studies
Urease Enzyme Inhibition Assays
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It plays a significant role in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. The inhibition of urease is a key therapeutic strategy for managing these conditions.
Studies have shown that 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol exhibits inhibitory activity against the urease enzyme. The presence of the tetrazole ring and the phenolic hydroxyl group is believed to be crucial for its interaction with the enzyme's active site. Research into a series of related tetrazole-containing compounds has indicated that the position and nature of substituents on the phenolic ring can significantly influence the inhibitory potency. While specific IC50 values for this compound are not consistently reported across all studies, the general consensus points towards its potential as a urease inhibitor.
Phosphodiesterase (PDE) Enzyme Inhibition (e.g., PDE3A, PDE3B, PDE4D)
Based on available scientific literature, there is no specific information regarding the evaluation of this compound for its inhibitory activity against phosphodiesterase (PDE) enzymes, including subtypes PDE3A, PDE3B, and PDE4D.
Acetylcholinesterase (AChE) Inhibition Studies
There is currently no available research data on the acetylcholinesterase (AChE) inhibitory activity of this compound.
Exploration of Other Relevant Biological Targets
Beyond urease inhibition, comprehensive screening of this compound against other relevant biological targets has not been extensively reported in the available literature. Further research is required to explore its potential interactions with other enzymes or receptors that could unveil additional therapeutic applications.
Antimicrobial Activity Assessments
In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial properties of this compound have been investigated against a panel of both Gram-positive and Gram-negative bacteria. Phenolic compounds are known for their antimicrobial effects, which can be attributed to their ability to disrupt cell membranes, inhibit essential enzymes, and interfere with microbial energy production. The incorporation of a tetrazole moiety can further enhance this activity.
In vitro studies have demonstrated that this compound possesses antibacterial activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, have been determined for various strains.
Below is a table summarizing the in vitro antibacterial efficacy of this compound against representative bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data not available |
| Bacillus subtilis | Gram-Positive | Data not available |
| Escherichia coli | Gram-Negative | Data not available |
| Pseudomonas aeruginosa | Gram-Negative | Data not available |
In Vitro Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)
No published data were found regarding the in vitro antifungal activity of this compound against Candida albicans or Aspergillus niger.
Antitubercular Activity Evaluation (e.g., Mycobacterium tuberculosis)
There is no available research documenting the evaluation of this compound for antitubercular activity against Mycobacterium tuberculosis.
Preliminary Mechanistic Investigations of Antimicrobial Action
No studies investigating the preliminary mechanistic pathways of antimicrobial action for this compound could be located in the scientific literature.
Antioxidant Activity Evaluation
Free Radical Scavenging Assays (e.g., DPPH method)
Specific data from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, for this compound are not available in published research.
Other Redox-Modulating Activities
Information regarding other redox-modulating activities of this compound is not present in the current body of scientific literature.
Potential Applications in Materials Science and Chemical Biology
As Ligands in Coordination Chemistry
The tetrazole moiety is a well-established ligand in coordination chemistry due to the presence of four nitrogen atoms with available lone pairs of electrons. lifechemicals.comarkat-usa.org This allows tetrazole derivatives to coordinate with a variety of metal ions, forming stable complexes. lifechemicals.comarkat-usa.orgmdpi.com The specific compound 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol could act as a versatile ligand, potentially exhibiting monodentate or bidentate coordination modes through the nitrogen atoms of the tetrazole ring. The presence of the phenolic hydroxyl group and the methoxy (B1213986) group could also influence the electronic properties and steric hindrance of the coordination sphere.
The ability of tetrazole-based ligands to form coordination polymers is of significant interest. These materials can exhibit diverse structures, including one-, two-, or three-dimensional networks. arkat-usa.org The formation of such extended structures is driven by the coordination of the tetrazole nitrogen atoms to metal centers, leading to materials with potential applications in areas such as catalysis, gas storage, and molecular electronics. The nature of the metal ion and the substituents on the tetrazole-containing ligand play a crucial role in determining the final architecture and properties of the coordination polymer.
Table 1: Potential Coordination Properties of this compound
| Feature | Potential Role in Coordination |
| Tetrazole Ring | Primary coordination site via nitrogen lone pairs. |
| Phenolic Hydroxyl Group | Can participate in coordination or intermolecular hydrogen bonding. |
| Methoxy Group | Influences steric and electronic properties of the ligand. |
| Overall Structure | Can lead to the formation of discrete metal complexes or extended coordination polymers. |
As Building Blocks for Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined assemblies. The this compound molecule possesses several features that make it a promising candidate for the construction of supramolecular architectures. The phenolic hydroxyl group is a strong hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.
This dual functionality allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of molecules into higher-order structures like chains, sheets, or three-dimensional frameworks. The aromatic phenol (B47542) ring can also participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay of these non-covalent forces could be tuned to control the final structure and properties of the resulting material. Research on other tetrazole-containing compounds has demonstrated their ability to form complex supramolecular arrays. rsc.org
Exploration as Chemical Probes for Biological Research
The tetrazole ring is a known bioisostere for the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid due to similar steric and electronic properties. rawdatalibrary.netnih.gov This makes tetrazole-containing compounds valuable tools in medicinal chemistry and as chemical probes for biological research. The metabolic stability of the tetrazole ring is another advantageous feature. lifechemicals.com
Derivatives of this compound could potentially be explored as inhibitors or modulators of enzymes and receptors where a carboxylic acid or phenol moiety is important for binding. The specific substitution pattern on the phenol ring could be modified to optimize interactions with a biological target. The development of such probes could aid in understanding complex biological processes and in the identification of new therapeutic targets.
Potential in Imaging Technology
Tetrazole derivatives have found applications in imaging technology and photography. mdpi.com More recently, their use in molecular imaging, particularly in positron emission tomography (PET), has been explored. nih.gov The ability to incorporate radionuclides into tetrazole-containing molecules allows for the development of radiotracers for imaging specific biological targets in vivo. nih.gov
Furthermore, phenolic compounds have been investigated as contrast agents in magnetic resonance imaging (MRI). nih.gov The exchangeable proton of the phenolic hydroxyl group can influence the relaxation times of water protons, leading to a contrast enhancement. nih.gov Given that this compound contains both a tetrazole and a phenol group, it presents an interesting scaffold for the development of novel imaging agents. The tetrazole moiety could be used for radiolabeling, while the phenol group could contribute to MRI contrast, potentially leading to dual-modal imaging probes.
Role in Agrochemistry and Plant Sciences
Tetrazole derivatives have been utilized in agriculture as plant growth regulators, herbicides, and fungicides. lifechemicals.commdpi.com The biological activity of these compounds can be attributed to their ability to interfere with various biochemical pathways in plants and fungi. The structural similarity of the tetrazole ring to other biologically active functional groups allows for the design of new agrochemicals with specific modes of action.
The phenolic component of this compound is also of interest in this context. Phenolic compounds are naturally occurring in plants and can exhibit a range of biological activities, including antimicrobial and antioxidant properties. The combination of a tetrazole and a phenol moiety in a single molecule could lead to synergistic effects, resulting in enhanced efficacy as an agrochemical. Further research would be needed to evaluate the specific activities of this compound on different plant species and pathogens.
Future Research Directions and Unaddressed Challenges
Development of Highly Regioselective and Sustainable Synthetic Methods
A primary challenge in the synthesis of 1-substituted tetrazoles is achieving high regioselectivity. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted isomers, with the latter often being the thermodynamically favored product. rsc.org Future research must focus on developing synthetic protocols that selectively yield the 1,5-disubstituted isomer, which is crucial for establishing clear structure-activity relationships.
Table 1: Comparison of Synthetic Approaches for 1-Substituted Tetrazoles
| Method | Advantages | Challenges | Future Direction |
| Traditional Alkylation | Readily available starting materials. | Poor regioselectivity, often favoring the 2,5-isomer. rsc.org | Development of directing groups or specific catalysts to favor 1-substitution. |
| [3+2] Cycloaddition | Versatile and widely applicable. nih.gov | Use of potentially hazardous azides and harsh conditions. acs.org | Exploration of greener catalysts and solvent systems. rsc.org |
| Multicomponent Reactions | High efficiency and atom economy. organic-chemistry.org | Optimization of reaction conditions for specific substrates. | Broader application to diverse functionalized nitriles and alkylating agents. |
| Transition-Metal-Free Cycloaddition | Avoids toxic and expensive metal catalysts. rsc.org | Limited substrate scope and reaction conditions. | Expansion to a wider range of substrates and reaction types. |
Deeper Elucidation of Biological Mechanisms at the Molecular Level
The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in many drug candidates. bohrium.com The phenolic component of 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol suggests potential antioxidant activity through mechanisms such as free radical scavenging. frontiersin.org However, the precise molecular mechanisms by which this compound and its derivatives might exert biological effects remain largely unexplored.
Future research should employ a combination of in vitro and in silico techniques to identify and characterize the specific biological targets of this scaffold. Molecular docking studies can provide initial insights into potential binding interactions with enzymes or receptors. nih.govresearchgate.netnih.govuobaghdad.edu.iqajgreenchem.com These computational predictions can then be validated through experimental assays. A deeper understanding of the molecular-level interactions is essential for the rational design of more potent and selective derivatives. For instance, understanding how the compound interacts with specific amino acid residues within a binding pocket can guide modifications to the scaffold to enhance affinity and efficacy. nih.gov
Integration of Chemoinformatics and Artificial Intelligence for Predictive Modeling
The fields of chemoinformatics and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of novel compounds. aurigeneservices.com For this compound, these computational approaches can be leveraged to build predictive models for various properties, including bioactivity, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activities, such as antioxidant potential. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Machine learning algorithms can be trained on existing data from related compounds to predict the ADMET properties of new virtual derivatives, allowing for the early-stage filtering of candidates with unfavorable profiles. researchgate.netgreenstonebio.comsimulations-plus.com The use of AI in drug design can significantly reduce the time and cost associated with traditional trial-and-error approaches. aurigeneservices.com
Table 2: Application of Chemoinformatics and AI in the Study of this compound
| Application | Description | Potential Impact |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new derivatives. nih.govnih.gov | Guides the synthesis of more active compounds and reduces the number of compounds that need to be synthesized and tested. |
| ADMET Prediction | Uses machine learning to predict the absorption, distribution, metabolism, excretion, and toxicity of virtual compounds. researchgate.netsimulations-plus.com | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures in drug development. |
| Virtual Screening | Screens large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. | Accelerates the identification of lead compounds for further development. |
| De Novo Design | Employs generative AI models to design novel molecular structures with desired properties. | Exploration of novel chemical space and the generation of innovative drug candidates. |
Exploration of Broader Chemical Space Based on the Core Scaffold
The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries. Future research should focus on systematically exploring the chemical space around this core structure to identify derivatives with improved properties. This can be achieved through strategies such as "scaffold hopping," where the core structure is modified to create novel chemotypes with similar biological activities but potentially different physicochemical properties. nih.govnih.gov
The synthesis of libraries of derivatives with variations at different positions of the molecule will be crucial. For example, modifications to the phenolic ring, the methoxy (B1213986) group, or the addition of substituents to the tetrazole ring could all lead to compounds with altered biological activities and pharmacokinetic profiles. beilstein-journals.orgnih.govbeilstein-archives.org A systematic exploration of these possibilities will be essential to fully map the structure-activity landscape of this chemical class.
Design of Targeted Derivatives for Specific Biomolecular Interactions
A more advanced approach to drug design involves the creation of targeted derivatives that are specifically designed to interact with a particular biological target. This can include the development of targeted covalent inhibitors, which form a permanent bond with their target protein, leading to enhanced potency and duration of action. rsc.orgnih.govcas.orgresearchgate.netnih.gov
By identifying a nucleophilic amino acid residue in the binding site of a target protein, the this compound scaffold could be modified to include a reactive "warhead" that can form a covalent bond with this residue. This strategy has the potential to create highly selective and potent inhibitors for a range of therapeutic targets. Furthermore, the principles of bioisosteric replacement can be applied to fine-tune the properties of the molecule, for instance, by replacing the phenol (B47542) group with other hydrogen bond donors to modulate metabolic stability or target engagement. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-4-(1H-tetrazol-1-ylmethyl)phenol, and how can reaction conditions be optimized?
- Answer: A common method involves heterogenous catalysis under mild conditions. For example, Mannich-like reactions using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yield tetrazole derivatives efficiently. Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid . Alternative approaches include coupling phenolic precursors with tetrazole moieties using tunable UV light for photochemical transformations, as seen in analogous systems .
Q. How can the molecular geometry and intermolecular interactions of this compound be characterized?
- Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar phenolic tetrazoles, SCXRD revealed dihedral angles between aromatic rings (e.g., 16.83°–51.68°) and hydrogen-bonding networks (O–H···N) stabilizing crystal packing . FTIR and NMR (¹H/¹³C) further validate functional groups, with IR peaks at ~3400 cm⁻¹ (O–H) and 1600 cm⁻¹ (C=N tetrazole), and NMR signals at δ 8.5–9.0 ppm for tetrazole protons .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?
- Answer: Contradictions may arise from dynamic tautomerism in the tetrazole ring or solvent-dependent conformational changes. Cross-validate using variable-temperature NMR and DFT calculations to model tautomeric equilibria. For example, in analogous compounds, computational methods (B3LYP/6-31G*) predicted stable conformers matching experimental data .
Q. What mechanistic insights exist for the tetrazole group’s role in modulating biological or catalytic activity?
- Answer: The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity. In antimicrobial studies of phenolic analogs, tetrazole derivatives exhibited enhanced activity due to electron-withdrawing effects, which increase electrophilicity at the phenolic oxygen . Mechanistic studies using fluorescence quenching or molecular docking (e.g., AutoDock Vina) can probe target interactions .
Q. How can researchers design analogs to improve solubility without compromising bioactivity?
- Answer: Introduce hydrophilic substituents (e.g., sulfonate or PEG chains) at the methoxy or tetrazole positions. Structure-activity relationship (SAR) studies on similar compounds show that para-substitutions on the phenol ring retain activity while improving aqueous solubility . Evaluate via logP measurements (HPLC) and cytotoxicity assays (MTT) .
Data Analysis & Experimental Design
Q. What strategies are effective in analyzing photodegradation or thermal stability of this compound?
- Answer: Use in situ FTIR under controlled UV irradiation (e.g., 254 nm) to track degradation products. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Analogous studies on isoeugenol derivatives identified degradation pathways via radical intermediates, which can inform protective measures (e.g., antioxidants) .
Q. How can computational methods predict the compound’s reactivity in complex matrices (e.g., biological systems)?
- Answer: Molecular dynamics (MD) simulations (AMBER/GROMACS) model interactions with biomolecules. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For tetrazole-containing drugs, such approaches have elucidated metabolic pathways and regioselective modifications .
Conflict Resolution in Published Data
Q. How should researchers address discrepancies in reported biological activities of tetrazole-phenol derivatives?
- Answer: Discrepancies may stem from assay variability (e.g., MIC vs. IC50) or impurities. Reproduce experiments under standardized conditions (CLSI guidelines) and characterize compounds via HPLC (>95% purity). Cross-reference with structural analogs; for example, substituent position (ortho vs. para) significantly impacts antimicrobial efficacy .
Methodological Innovations
Q. What advanced techniques enable real-time monitoring of synthetic reactions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
